6,8-Dibromo- vs. 6-Bromo-Quinazolinones: Lower DHFR Inhibitory Activity Indicates a Different Biological Profile
A direct head-to-head comparison study evaluating dihydrofolate reductase (DHFR) inhibition revealed a significant difference between 6,8-dibromo- and 6-bromo-quinazolin-4(3H)-one analogs. The mono-bromo series demonstrated superior DHFR inhibitory activity, with IC50 values as low as 0.1 μM for the most potent compounds, whereas the di-bromo series was less active overall [1]. This establishes that the 6,8-dibromo substitution pattern is not optimal for DHFR inhibition and that users should not expect DHFR inhibitory activity on par with the best mono-bromo analogs. For researchers specifically seeking DHFR inhibition, a mono-bromo analog would be a more appropriate choice, while the 6,8-dibromo scaffold should be considered for applications where lower DHFR activity is desired or for orthogonal biological profiling.
| Evidence Dimension | DHFR enzyme inhibition |
|---|---|
| Target Compound Data | In general, the 6,8-dibromo series showed weaker DHFR inhibition |
| Comparator Or Baseline | 6-bromo-quinazolin-4(3H)-one analogs, with the most potent compound (22) showing IC50 = 0.1 μM |
| Quantified Difference | The mono-bromo series was found to be more active overall than the di-bromo series |
| Conditions | In vitro DHFR enzyme inhibition assay |
Why This Matters
This quantitative difference in enzyme inhibition profiles informs target selection, ensuring researchers choose the correct halogenation pattern for their specific biological screening or medicinal chemistry program.
- [1] Al-Omary, F. A. M., Abou-zeid, L. A., & El-Bastawesy, E. A. (2018). Dihydrofolate reductase (DHFR) inhibition and molecular modeling study of some 6-bromo- or 6,8-dibromo-quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry, 147, 103-117. View Source
